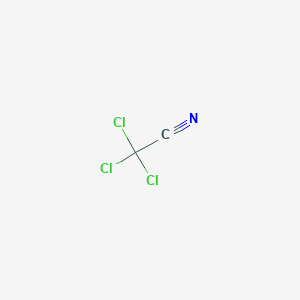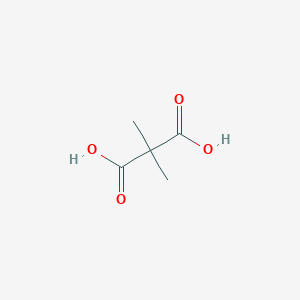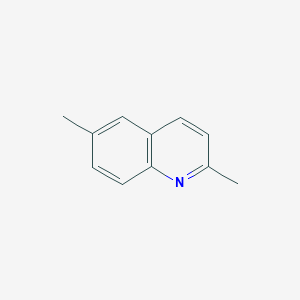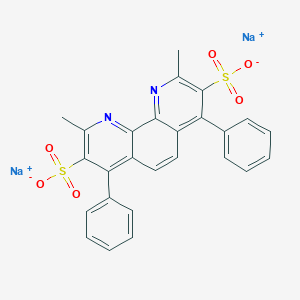
2,2-二苯基丙酸
描述
2,2-Diphenylpropionic acid is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . . This compound is characterized by the presence of two phenyl groups attached to the second carbon of a propionic acid backbone, making it a derivative of propionic acid.
科学研究应用
2,2-Diphenylpropionic acid has several applications in scientific research:
作用机制
. The primary targets of this compound are not explicitly mentioned in the available literature. , suggesting that it may interact with enzymes or proteins involved in this process.
Mode of Action
It has been found to act as a competitive inhibitor of the bacterial bioluminescence reaction . This suggests that it may bind to the active site of an enzyme involved in this reaction, preventing the normal substrate from binding and thus inhibiting the reaction.
Pharmacokinetics
Its molecular weight of 22627 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
生化分析
Biochemical Properties
The exact biochemical properties of 2,2-Diphenylpropionic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that 2,2-Diphenylpropionic acid derivatives can affect the growth of silkworm larvae, suggesting potential interactions with the biochemical pathways involved in growth and development .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 300 °C (lit.) , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
Given its chemical structure, it is likely that this compound is metabolized through phase I and phase II metabolic reactions .
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Diphenylpropionic acid can be synthesized through various methods. One common method involves the reaction of diphenyl propylene with an organic peroxide in a solvent such as methanol or diethyl ether . The reaction conditions, including temperature and time, are controlled to obtain a higher yield of the product.
Industrial Production Methods: In industrial settings, the preparation of 2,2-Diphenylpropionic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as crystallization and purification to obtain the final product in a pure form .
化学反应分析
Types of Reactions: 2,2-Diphenylpropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 2,2-diphenylpropanol.
Substitution: Formation of halogenated or nitrated derivatives of 2,2-Diphenylpropionic acid
相似化合物的比较
- 3,3-Diphenylpropionic acid
- 2-Phenylpropionic acid
- Triphenylacetic acid
- 2-Methyl-2-phenylpropanoic acid
Comparison: 2,2-Diphenylpropionic acid is unique due to the presence of two phenyl groups on the second carbon of the propionic acid backbone. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For example, 3,3-Diphenylpropionic acid has the phenyl groups on the third carbon, leading to different reactivity and biological activity. Similarly, 2-Phenylpropionic acid, with only one phenyl group, exhibits different chemical behavior and applications .
属性
IUPAC Name |
2,2-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODELFXJUOVNEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204126 | |
| Record name | 2,2-Diphenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-66-7 | |
| Record name | 2,2-Diphenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5558-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6PED9U1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,2-Diphenylpropionic acid relate to its antimuscarinic activity?
A1: While 2,2-Diphenylpropionic acid itself is not the focus of antimuscarinic studies, its ester derivative, aprophen (2-diethylaminoethyl 2,2-diphenylpropionate), exhibits such activity. A study [] synthesized a metabolite of aprophen, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, and found it to possess weaker antimuscarinic activity compared to aprophen. This suggests that the diethylaminoethyl ester moiety in aprophen plays a crucial role in its potency, likely through interactions with muscarinic receptors.
Q2: Can 2,2-Diphenylpropionic acid participate in photochemical reactions?
A2: Yes, research indicates that 2,2-Diphenylpropionic acid can engage in photochemical reactions with certain compounds. Specifically, studies [, ] investigated its reactions with 4-methyl-2-quinolinecarbonitrile. These reactions, proposed to proceed through a radical-pair mechanism [], were influenced by factors like solvent and magnetic fields, highlighting the complex nature of these photochemical processes. Interestingly, when 4-methyl-2-quinolinecarbonitrile reacted with chiral analogs of 2,2-Diphenylpropionic acid, no significant magnetic field effects or chiral symmetry breaking were observed [].
Q3: Are there analytical techniques to study the reactions involving 2,2-Diphenylpropionic acid?
A3: While the provided research abstracts [, , ] don't delve into specific analytical techniques employed, it's safe to assume standard methods were used. These likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product structures and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and isolate products. Further research in this area could explore more specialized techniques for real-time monitoring of these photochemical reactions, potentially providing deeper insights into their mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















